N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core linked to a carboxamide group modified with a pyrrolidin-1-ylsulfonylethyl substituent. This structural motif combines aromaticity, sulfonamide functionality, and a pyrrolidine ring, which may enhance its pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding specificity.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYKPWGSHVGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonylethyl group and the benzodioxole moiety. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonylethyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Benzodioxole Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonylethyl group may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzodioxole carboxamide scaffold is highly versatile, with substituent variations dictating pharmacological and functional profiles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Key Structural and Functional Insights
Substituent-Driven Activity :
- Flavor Enhancement (S807) : The heptan-4-yl group in S807 confers lipophilicity, facilitating interaction with the umami receptor T1R1/T1R3 at ultra-low concentrations .
- Antidiabetic Activity (IIc) : The electron-withdrawing trifluoromethyl group in IIc enhances α-amylase inhibition, likely through polar interactions with the enzyme’s active site .
- STING Agonism (BNBC) : Bromine and naphthyl groups in BNBC stabilize interactions with STING’s hydrophobic binding pocket, triggering IFN-β production .
Toxicological Profiles: S807 and S9229 (a related flavor compound) undergo rapid oxidative metabolism in liver microsomes, minimizing bioaccumulation risks . Radioiodinated BA52 showed efficacy in melanoma but lacks extensive clinical validation .
Synthetic and Analytical Methods :
- Derivatives like HSD-2 and HSD-4 were synthesized via carbodiimide-mediated amide coupling and purified via silica chromatography, with structural confirmation by NMR and HRMS .
Hypotheses for the Target Compound: The pyrrolidin-1-ylsulfonyl group may improve blood-brain barrier penetration (pyrrolidine’s tertiary amine) and sulfonamide’s metabolic stability. Potential applications could include neurotherapeutics or enzyme inhibition, though empirical data are lacking.
Biological Activity
N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : Contributes to the compound's biological interactions.
- Benzo[d][1,3]dioxole moiety : Known for various pharmacological properties.
- Sulfonamide linkage : Often enhances the bioactivity of compounds.
Structural Formula
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds with similar structural features. For instance, derivatives exhibiting inhibition against α-glucosidase and α-amylase enzymes have shown promising results. The compound's ability to modulate these enzymes suggests a potential for managing postprandial blood glucose levels.
Inhibition Data
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| This compound | α-glucosidase | 10.0 |
| Acarbose (control) | α-glucosidase | 10.15 |
Anticancer Activity
The compound's structural components may also confer anticancer properties. Studies on related pyrrolidinyl derivatives have indicated that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar frameworks have been noted for their anti-inflammatory activities. The presence of the sulfonamide group is often linked to enhanced anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may competitively inhibit enzymes involved in glucose metabolism.
- Receptor Modulation : It may interact with specific receptors that regulate cellular pathways associated with inflammation and cancer.
- Cell Signaling Pathways : The compound could influence signaling pathways that control cell proliferation and apoptosis.
Study 1: Antidiabetic Activity
A study conducted on a series of pyrrolidinyl compounds demonstrated that those with a benzo[d][1,3]dioxole structure exhibited significant inhibition of α-glucosidase activity. The findings suggest that modifications in the side chains can enhance bioactivity.
Study 2: Anticancer Potential
Research involving pyrrolidinyl derivatives showed that certain compounds were effective against various cancer cell lines, leading to a decrease in cell viability and induction of apoptosis.
Study 3: Anti-inflammatory Effects
In vitro assays indicated that related compounds could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
